molecular formula C23H26N6 B14969277 N~6~-(3-methylbutyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-(3-methylbutyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B14969277
M. Wt: 386.5 g/mol
InChI Key: LSDKWNAIPZHAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-(3-METHYLBUTYL)-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a compound belonging to the pyrazolopyrimidine class. Pyrazolopyrimidines are heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties .

Preparation Methods

The synthesis of N6-(3-METHYLBUTYL)-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves multiple steps. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the pyrazolopyrimidine core . Industrial production methods often employ green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

N6-(3-METHYLBUTYL)-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

N6-(3-METHYLBUTYL)-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting specific enzymes, such as protein kinases. It binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. This inhibition can disrupt cellular signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

N6-(3-METHYLBUTYL)-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substituents, which confer distinct biological activities. Similar compounds include:

These compounds share the pyrazolopyrimidine core but differ in their substituents, leading to variations in their biological activities and applications .

Properties

Molecular Formula

C23H26N6

Molecular Weight

386.5 g/mol

IUPAC Name

6-N-(3-methylbutyl)-4-N-(2-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C23H26N6/c1-16(2)13-14-24-23-27-21(26-20-12-8-7-9-17(20)3)19-15-25-29(22(19)28-23)18-10-5-4-6-11-18/h4-12,15-16H,13-14H2,1-3H3,(H2,24,26,27,28)

InChI Key

LSDKWNAIPZHAJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NCCC(C)C)C4=CC=CC=C4

Origin of Product

United States

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